Diethyl (3-methylbutyl)phosphonate
Description
Structure
3D Structure
Properties
CAS No. |
90795-87-2 |
|---|---|
Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-methylbutane |
InChI |
InChI=1S/C9H21O3P/c1-5-11-13(10,12-6-2)8-7-9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
STSXQYBTMZVUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC(C)C)OCC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Diethyl 3 Methylbutyl Phosphonate Analogues
Mechanistic Investigations of Phosphonate (B1237965) Hydrolysis and Dealkylation
The hydrolysis of phosphonate esters, such as diethyl (3-methylbutyl)phosphonate, can proceed through different mechanisms depending on the reaction conditions. nih.gov Acid-catalyzed hydrolysis often follows an AAc2 mechanism, involving the nucleophilic attack of a water molecule on the phosphorus center, or an AAl1 mechanism, which involves cleavage of the carbon-oxygen bond. nih.gov The rate of acid-catalyzed hydrolysis can be influenced by the nature of the alkyl group, with studies showing that isopropyl derivatives hydrolyze faster than methyl esters. nih.govmdpi.com
Base-catalyzed hydrolysis, on the other hand, is highly sensitive to steric hindrance. nih.govmdpi.com Increased steric bulk around the phosphorus atom significantly decreases the reaction rate. nih.govmdpi.com For instance, the alkaline hydrolysis of ethyl di-tert-butylphosphinate is 500 times slower than that of ethyl diisopropylphosphinate. mdpi.com
Dealkylation, the removal of the ethyl groups from this compound, is a common transformation. nih.gov This can be achieved under harsh acidic conditions, often requiring heating with concentrated hydrochloric or hydrobromic acid. researchgate.net However, milder methods have been developed to accommodate sensitive functional groups. researchgate.net Reagents like trimethylsilyl (B98337) halides, particularly iodotrimethylsilane (B154268) and bromotrimethylsilane, are effective for dealkylation under gentle conditions. nih.govresearchgate.netrsc.org Chlorotrimethylsilane can also be used, though it typically requires higher temperatures. nih.govnih.gov Boron tribromide is another reagent that cleanly converts dialkyl phosphonates to the corresponding phosphonic acids. researchgate.net
Table 1: Comparison of Dealkylation Reagents for Dialkyl Phosphonates
| Reagent | Conditions | Selectivity | Notes |
| Concentrated HCl/HBr | High temperature | Non-selective | Harsh conditions may not be suitable for all substrates. researchgate.net |
| Iodotrimethylsilane | Room temperature | High | Rapid and quantitative. rsc.org |
| Bromotrimethylsilane | Mild | High | Useful for substrates sensitive to strong acids. researchgate.net |
| Chlorotrimethylsilane | Elevated temperature | Good | Less reactive than bromo- or iodo- analogues. nih.govnih.gov |
| Boron Tribromide | Mild | High | Clean and quantitative conversion. researchgate.net |
Nucleophilic Reactivity of Phosphonate Derivatives
The nucleophilic character of phosphonate derivatives plays a crucial role in their synthetic applications. This reactivity is often harnessed through deprotonation or by creating chiral intermediates for asymmetric synthesis.
The protons on the carbon atom alpha to the phosphonate group exhibit acidity and can be removed by a suitable base to form a phosphonate carbanion. youtube.comyoutube.com These carbanions are potent nucleophiles and readily participate in reactions with various electrophiles. youtube.comyoutube.com A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, where the phosphonate carbanion reacts with aldehydes or ketones to yield alkenes, typically with a high degree of E-selectivity. youtube.comyoutube.comyoutube.com The increased nucleophilicity of phosphonate carbanions compared to the corresponding phosphorus ylides used in the Wittig reaction allows them to react with a broader range of carbonyl compounds under milder conditions. youtube.com
The choice of base and solvent can influence the stereochemical outcome of these reactions. youtube.com Furthermore, the phosphonate products from initial reactions can often be further functionalized by subsequent deprotonation and reaction with other electrophiles, highlighting the versatility of this approach. youtube.com
A significant advancement in phosphonate chemistry is the development of catalytic, enantioselective desymmetrization of prochiral phosphonate esters. chemrxiv.orgchemrxiv.orgelsevierpure.com This strategy allows for the synthesis of enantioenriched P(V) compounds, which are valuable in medicinal chemistry and materials science. chemrxiv.orgchemrxiv.orgelsevierpure.commdpi.com The process involves the stereocontrolled, sequential nucleophilic substitution of enantiotopic leaving groups from a prochiral P(V) precursor. chemrxiv.orgchemrxiv.org Bifunctional iminophosphorane (BIMP) superbase catalysts have proven essential in this methodology, delivering reactive desymmetrized intermediates that can undergo subsequent enantiospecific substitution with a variety of nucleophiles. chemrxiv.orgchemrxiv.orgelsevierpure.comresearchgate.net This modular platform provides access to a diverse library of chiral P(V) compounds containing O, N, and S-linkages. chemrxiv.orgchemrxiv.org
Tautomerization Phenomena in H-Phosphonates and Reactivity Implications
Dialkyl H-phosphonates, such as diethyl phosphite (B83602), exist in a tautomeric equilibrium between a tetracoordinated pentavalent form, >P(O)H, and a trivalent form, >P-OH. mdpi.comresearchgate.netacs.org The pentavalent tautomer is generally more stable and dominates the equilibrium mixture. mdpi.com However, the trivalent form is often the more reactive species due to its enhanced nucleophilicity and lower steric hindrance. mdpi.comresearchgate.net The position of this equilibrium and the reactivity of the H-phosphonate are significantly influenced by the nature of the substituents on the phosphorus atom. mdpi.com Electron-withdrawing groups can increase the stability of the trivalent form. mdpi.com
The interconversion between these tautomers is a critical step in many reactions involving H-phosphonates. mdpi.comresearchgate.net While the uncatalyzed intramolecular tautomerization may have a high energy barrier, the reaction is often facilitated by catalysts such as transition metals or even water. mdpi.comresearchgate.net Base-catalyzed tautomerization is also a common initiation step in reactions of H-phosphonates. mdpi.com This tautomeric behavior is fundamental to reactions like the Pudovik reaction, which involves the addition of H-phosphonates to carbonyl compounds. rsc.org
Radical Reactions and Their Role in Phosphonate Transformations
Phosphonate analogues can participate in radical reactions, providing alternative pathways for the formation of carbon-phosphorus bonds. nih.govprinceton.edu Phosphorus-centered radicals can be generated and subsequently add to unsaturated systems like alkenes and alkynes. nih.govoaepublish.com Photoredox catalysis has emerged as a powerful tool to initiate these radical reactions under mild conditions. nih.govprinceton.edunih.gov
One notable process involves the formation of a phosphoranyl radical intermediate. nih.govprinceton.edunih.gov The fragmentation of this radical, either through α- or β-scission, dictates the final product. nih.govnih.gov For instance, a photocatalytic approach has been developed for the deoxygenative phosphonylation of alcohols, where an alkyl radical adds to an activated P(III) species to form a phosphoranyl radical, which then undergoes β-scission to yield the phosphonate product. nih.govprinceton.edu
Various catalytic systems, including those based on silver or copper, have been employed to generate phosphorus radicals from H-phosphine oxides or dialkyl H-phosphonates for subsequent C-P bond formation. oaepublish.com These radical-mediated transformations have expanded the scope of phosphonate synthesis, enabling the preparation of structurally diverse organophosphorus compounds. oaepublish.comresearchgate.net
Thermal and Photochemical Reactivity of Phosphonate Systems
The thermal and photochemical reactivity of phosphonate systems offers additional avenues for their transformation. Thermally, phosphonate esters can undergo decomposition, although they are generally considered to be relatively stable. researchgate.net For example, diethyl ethylphosphonate is described as stable, though it can pose a moderate fire hazard when exposed to heat or flame. nih.gov
Photochemical methods, particularly those involving photoredox catalysis, have become increasingly important in phosphonate chemistry. nih.govprinceton.edunih.gov Visible-light-induced reactions provide a mild and efficient way to generate radical intermediates from phosphonate precursors. researchgate.net For example, a metal-free, visible-light-induced radical cascade cyclization has been developed for the synthesis of 2-phosphorylated thioflavones. researchgate.net These photochemical strategies often offer high levels of control and functional group tolerance, making them attractive for the synthesis of complex phosphonate-containing molecules. nih.govprinceton.edu
Advanced Spectroscopic Characterization Techniques in Phosphonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. wikipedia.org The presence of the NMR-active ³¹P nucleus, with its 100% natural abundance and spin of ½, provides a direct window into the chemical environment of the phosphorus atom. wikipedia.orgjeol.com
³¹P NMR Spectroscopy in Phosphonate (B1237965) Analysis
³¹P NMR spectroscopy is a highly effective and direct method for identifying and characterizing phosphorus-containing compounds without interference from other elements. oxinst.com The chemical shift of the phosphorus nucleus is sensitive to its oxidation state and the electronegativity of its substituents, providing crucial structural information. oxinst.comslideshare.net
The analysis of ³¹P NMR spectra is fundamental for confirming the presence of the phosphonate group, assessing sample purity, and monitoring chemical reactions involving the phosphorus center. wikipedia.orgoxinst.com
¹H and ¹³C NMR Applications in Alkylphosphonate Characterization
¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of alkylphosphonates. A key feature in the spectra of these compounds is the presence of heteronuclear spin-spin coupling between the phosphorus atom and nearby protons (¹H) and carbons (¹³C). jeol.com This coupling, observed as splitting of the NMR signals, is invaluable for confirming the structure and assigning resonances.
¹H NMR: In the ¹H NMR spectrum of diethyl (3-methylbutyl)phosphonate, the protons on the carbons adjacent to the phosphorus atom (e.g., the -OCH₂- protons of the ethyl groups and the -P-CH₂- protons of the 3-methylbutyl group) will be split by the ³¹P nucleus. The ethoxy group protons typically appear as a triplet for the methyl (-CH₃) group and a doublet of quartets for the methylene (B1212753) (-OCH₂-) group, due to coupling with both the adjacent protons and the phosphorus atom. huji.ac.il
¹³C NMR: Similarly, in the ¹³C NMR spectrum, the carbon atoms are coupled to the phosphorus atom, resulting in doublet signals. jeol.com The magnitude of the coupling constant (J-coupling) decreases as the number of bonds between the phosphorus and the carbon atom increases. This effect is useful for assigning the carbon signals of the alkyl chain. The sensitivity of ¹³C chemical shifts to the molecular environment allows for a "chromatographic" separation of signals, making it a powerful tool for analyzing complex mixtures. nih.gov
The following table outlines the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of similar alkylphosphonates.
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |
| P-O-CH₂-CH₃ | ~ 1.3 (triplet) | ~ 16 (doublet) | ³J(H,H), ³J(P,C) |
| P-O-CH₂-CH₃ | ~ 4.1 (multiplet) | ~ 62 (doublet) | ³J(H,H), ²J(P,H), ²J(P,C) |
| P-CH₂-CH₂- | ~ 1.8 (multiplet) | ~ 25 (doublet) | ³J(H,H), ¹J(P,C) |
| -CH₂-CH(CH₃)₂ | ~ 1.6 (multiplet) | ~ 30 (doublet) | ³J(H,H), ²J(P,C) |
| -CH(CH₃)₂ | ~ 1.7 (multiplet) | ~ 28 (doublet) | ³J(H,H), ³J(P,C) |
| -CH(CH₃)₂ | ~ 0.9 (doublet) | ~ 22 (singlet) | ³J(H,H) |
Data is estimated based on characteristic values for diethyl alkylphosphonates. rsc.orgrsc.orgchemicalbook.com
Variable-Temperature NMR Studies of Phosphonate Systems
Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamic behavior of molecules, such as conformational changes or restricted bond rotations. nih.govresearchgate.net By recording NMR spectra at different temperatures, it is possible to determine thermodynamic parameters for these processes.
For phosphonate systems, VT-NMR can be used to investigate the rotational dynamics of substituent groups. researchgate.net In the case of this compound, the flexible 3-methylbutyl chain can adopt various conformations. VT-NMR studies could potentially reveal information about the energy barriers between these conformations. Analysis of the spin-lattice relaxation times (T₁) for ³¹P at various temperatures can elucidate the mechanisms of molecular motion. nih.gov For instance, in layered metal phosphonates, the rotation of phenylene rings has been identified as the primary driver of the phosphorus spin-lattice relaxation process. researchgate.netnih.gov Although specific VT-NMR studies on this compound are not documented, the methodology offers a valuable approach to understanding its molecular dynamics in solution.
Mass Spectrometry Techniques in Phosphonate Compound Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of phosphonate compounds. Due to the polar nature of phosphonates, they can be challenging to analyze directly, often requiring specialized techniques to improve their volatility and ionization efficiency. sigmaaldrich.com
One common approach is derivatization, such as methylation with diazomethane, to create less polar derivatives that are more amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). epa.gov Another strategy involves the use of ion-pairing reagents in LC-MS. These reagents form adducts with the phosphonate, increasing hydrophobicity for better chromatographic retention and enhancing ionization in the mass spectrometer source. sigmaaldrich.com
In electron ionization (EI) mass spectrometry, this compound would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy groups (-OC₂H₅), cleavage of the P-C bond, and rearrangements of the alkyl chain, providing further structural clues. For example, the EI mass spectrum of the related diethyl ethylphosphonate shows characteristic fragments corresponding to the loss of ethyl and ethoxy groups. chemicalbook.com Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, generating sequence data that confirms the identity and structure of the phosphopeptide. nih.govnih.gov
| Property | Predicted Value for this compound |
| Molecular Formula | C₉H₂₁O₃P |
| Molecular Weight | 208.24 g/mol |
| Predicted Molecular Ion (M⁺) | m/z 208 |
| Common Fragmentation Pathways | Loss of C₂H₅O, loss of C₅H₁₁, cleavage at the P-C bond |
X-ray Diffraction Studies for Solid-State Structure Determination of Phosphonate Complexes
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While this compound is a liquid at room temperature, X-ray crystallography is extensively used to study solid phosphonate derivatives, particularly metal-phosphonate complexes and layered materials. nih.govnih.gov
These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and coordination to metal centers. nih.govnih.gov For example, the analysis of zinc(II) phosphonate complexes has revealed how the phosphonate ligand can act as a bridge between metal centers, forming dinuclear or polymeric structures. researchgate.net In layered zirconium and tin phosphonates, X-ray diffraction, in combination with solid-state NMR, has been used to establish the layered structure where phosphonic acids cross-link the inorganic layers. nih.gov Such structural insights are crucial for understanding the properties and designing new materials for applications in catalysis, ion exchange, and intercalation chemistry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uni-siegen.de These two techniques are complementary, as their selection rules differ; some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. horiba.com
For this compound, the vibrational spectra provide a characteristic "fingerprint." mdpi.com The most prominent feature in the IR spectrum of a phosphonate is the intense absorption band corresponding to the P=O stretching vibration. nih.gov Other key vibrations include those from the P-O-C, C-O, C-C, and C-H bonds.
The table below summarizes the expected characteristic vibrational frequencies for the main functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |
| P=O | Stretch | 1270 - 1240 | Strong in IR |
| P-O-C | Stretch | 1050 - 950 | Strong in IR |
| C-H (alkyl) | Stretch | 2960 - 2850 | Strong in IR and Raman |
| C-H (alkyl) | Bend | 1470 - 1370 | Medium in IR |
| C-C | Stretch | 1200 - 800 | Weak in IR, variable in Raman |
Data is based on characteristic vibrational frequencies for organophosphorus compounds. researchgate.netcapes.gov.brmdpi.com Analysis of these spectra allows for rapid confirmation of the compound's identity and functional group composition.
UV-Vis Spectroscopy in Characterizing Electronic Transitions of Phosphonate-Containing Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within molecules. This method is particularly insightful for characterizing compounds containing chromophores, which are specific functional groups or parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. youtube.com In the context of phosphonate research, UV-Vis spectroscopy provides valuable data on how the phosphonate moiety influences the electronic structure and absorption properties of a chromophore to which it is attached.
The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The main types of electronic transitions include π→π* and n→π* transitions. libretexts.org
π→π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically characterized by high molar absorptivity. libretexts.org
n→π transitions* occur when an electron from a non-bonding orbital (lone pair) is promoted to an antibonding π* orbital. These transitions generally have lower molar absorptivity compared to π→π* transitions. libretexts.org
A group that absorbs light is called a chromophore; examples include double bonds, triple bonds, and aromatic rings. youtube.comufg.br The presence of a phosphonate group can influence the electronic environment of a nearby chromophore, thereby affecting its UV-Vis absorption spectrum.
Research Findings in Phosphonate-Containing Systems
While specific UV-Vis spectral data for this compound is not extensively published, research on analogous phosphonate-containing molecules demonstrates the utility of this technique. For instance, studies on chromophores functionalized with phosphonate groups for attachment to semiconductor nanocrystals have shown how the phosphonate anchor affects the electronic properties.
In one such study, terthiophene dyes were synthesized with either a carboxylate or a phosphonate anchoring group. rsc.org The electronic absorption and fluorescence measurements of these dye-nanocrystal assemblies revealed important details about the electronic coupling and electron transfer rates. The phosphonate-containing dye, when bound to zinc oxide (ZnO) nanocrystals, exhibited specific absorption characteristics that, in conjunction with other measurements, helped in determining the excited state reduction potential. rsc.org
The table below summarizes the excited state reduction potentials for the terthiophene dyes, illustrating the electronic influence of the phosphonate group compared to a carboxylate group.
| Anchoring Group | Excited State Reduction Potential (vs. NHE) |
| Carboxylate | -1.81 V |
| Phosphonate | -1.86 V |
This interactive table summarizes the excited state reduction potentials for terthiophene dyes with different anchoring groups as reported in the study. rsc.org The data highlights the electronic modifications induced by the phosphonate moiety.
Furthermore, the study of uranyl phosphonates showcases the use of UV-Vis spectroscopy in characterizing the electronic structure of metal-organic frameworks (MOFs). The UV-Vis absorption spectra of different uranyl phosphonate complexes provide insights into the ligand-to-metal charge transfer bands, which are crucial for understanding their photoluminescent properties. researchgate.net
The direct analysis of some organophosphates by UV-Visible spectrophotometry can be challenging if they lack a suitable chromophore. nih.gov In such cases, derivatization methods can be employed to introduce a chromophoric system, allowing for spectrophotometric analysis. nih.gov For example, a method was developed for the determination of organophosphates in fruit and vegetable samples by reacting them with a magnesia mixture to form a complex that can be detected by a UV-Visible spectrophotometer. nih.gov
Computational and Theoretical Studies of Diethyl 3 Methylbutyl Phosphonate Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organophosphorus compounds to understand their electronic properties and reactivity.
Detailed research findings indicate that for phosphonates, the choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional combined with a 6-31G* or larger basis set has been shown to be a suitable and precise method for studying the molecular structure of phosphonates. jocpr.com DFT calculations allow for the determination of key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule; a larger gap implies higher stability.
For a molecule like Diethyl (3-methylbutyl)phosphonate, DFT calculations can elucidate the distribution of electron density, identify electrophilic and nucleophilic sites, and predict its reactivity towards various reagents. The phosphorus atom in phosphonates is often a key site for nucleophilic attack, while the oxygen of the phosphoryl group can act as a hydrogen bond acceptor. The Mulliken population and Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details on atomic charges and orbital interactions, revealing the polarization of the P=O bond and the nature of bonding within the molecule. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties of a Phosphonate (B1237965) System
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.7 eV |
| Dipole Moment | Measure of the net molecular polarity | 3.5 D |
Note: The values in this table are illustrative and based on typical findings for similar phosphonate compounds. Specific values for this compound would require dedicated calculations.
Ab Initio Calculations for Mechanistic Insights and Energetics
Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for studying reaction mechanisms and calculating the energetics of different chemical pathways.
For phosphonates, ab initio calculations have been employed to investigate the potential energy surfaces of reactions, locate transition states, and determine activation energies. nist.gov This allows for a detailed understanding of the step-by-step process of a chemical transformation. For instance, in the synthesis of phosphonates, ab initio methods can help to predict whether a reaction is thermodynamically favored and can clarify the role of catalysts or reaction conditions. jocpr.com
In the context of this compound, ab initio calculations could be used to study its synthesis, for example, via the Michaelis-Arbuzov reaction. By calculating the energies of reactants, intermediates, transition states, and products, one could determine the reaction profile and identify the rate-determining step. These calculations can also predict the relative stability of different conformers of the molecule, which arises from rotation around the various single bonds.
Molecular Dynamics Simulations and Conformational Analysis of Phosphonate Compounds
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules over time.
For flexible molecules like this compound, which has several rotatable bonds in its ethyl and 3-methylbutyl groups, MD simulations are invaluable for exploring the conformational landscape. These simulations can identify the most stable conformers and the energy barriers between them. The flexibility of the alkoxy groups in phosphonates can lead to the presence of multiple low-energy conformers at room temperature. nist.gov
The results of MD simulations can provide insights into how the molecule behaves in different environments, such as in solution or at an interface. This information is crucial for understanding its physical properties and biological activity, as the conformation of a molecule can significantly influence its interactions with other molecules.
Quantum Chemical Characterization of Intermolecular Interactions and Solvation Effects
Quantum chemical calculations are essential for characterizing the non-covalent interactions that govern how a molecule interacts with its environment. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.
For this compound, the phosphoryl oxygen is a strong hydrogen bond acceptor. Quantum chemical methods can be used to calculate the strength and geometry of hydrogen bonds formed with solvent molecules or other species. Understanding these interactions is critical for predicting the solubility of the compound and its behavior in different solvents.
Solvation effects can be modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit continuum models, which represent the solvent as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net These models allow for the calculation of properties in solution and can reveal how the solvent influences the structure, reactivity, and stability of the phosphonate. For example, in polar solvents, charge separation in the molecule may be stabilized, which can affect reaction rates.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations can be used to predict its 1H, 13C, and 31P NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. ijcce.ac.ir By comparing the calculated chemical shifts with the experimental values, one can validate the computational model and gain confidence in its ability to predict other properties.
Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis spectra. ijcce.ac.ir
Table 2: Representative Comparison of Experimental and Calculated Spectroscopic Data for a Phosphonate
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| 31P | 28.5 | 29.1 |
| 13C (P-CH2) | 62.3 | 63.0 |
| 1H (P-CH2) | 4.05 | 4.12 |
Note: The values in this table are illustrative and based on typical findings for similar phosphonate compounds. Specific values for this compound would require dedicated calculations and experimental measurements.
Derivatives and Structural Analogues of Diethyl 3 Methylbutyl Phosphonate
α-Aminophosphonates: Synthesis and Stereochemical Considerations
α-Aminophosphonates are phosphorus analogues of α-amino acids where a carboxyl group is replaced by a phosphonate (B1237965) moiety. This structural change from a planar carboxyl group to a tetrahedral phosphonate group is of significant interest in medicinal chemistry. The biological activity of these compounds is often dependent on the absolute configuration of the α-carbon atom.
The primary methods for synthesizing α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation reaction involving a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite (B83602), such as diethyl phosphite. To synthesize an analogue of diethyl (3-methylbutyl)phosphonate, one would conceptually start with 3-methylbutanal (B7770604) (isovaleraldehyde), an amine, and diethyl phosphite. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes nucleophilic addition by the phosphite.
Pudovik Reaction: This reaction involves the direct addition of a dialkyl phosphite to a pre-formed imine. It is often considered a more controlled approach compared to the Kabachnik-Fields reaction.
Stereochemical Control: Achieving stereoselectivity in the synthesis of α-aminophosphonates is a key challenge. Since the α-carbon in the product is a stereocenter, controlling its configuration is crucial. Several strategies are employed:
Use of Chiral Auxiliaries: A common approach is to use a chiral amine, such as (S)-α-methylbenzylamine. The reaction of this amine with an aldehyde (e.g., 3-methylbutanal) forms a chiral imine. Subsequent addition of the phosphite occurs diastereoselectively, leading to a mixture of diastereomeric α-aminophosphonates that can potentially be separated.
Use of Chiral Catalysts: Enantioselective variants of both the Kabachnik-Fields and Pudovik reactions have been developed using chiral catalysts. These include chiral Brønsted acids like 1,1'-binaphthol phosphate (B84403) derivatives or organocatalysts such as those based on cinchona alkaloids, which can induce high enantioselectivity.
Intramolecular Cyclization: A highly stereocontrolled version of the Pudovik reaction involves intramolecular cyclization, which can proceed with high stereospecificity, forming cyclic intermediates that lead to enantiomerically pure α-aminophosphonates.
The table below summarizes the key synthetic routes to α-aminophosphonates.
| Reaction Name | Components | Key Feature |
| Kabachnik-Fields Reaction | Aldehyde/Ketone + Amine + Dialkyl Phosphite | One-pot, three-component synthesis. |
| Pudovik Reaction | Pre-formed Imine + Dialkyl Phosphite | Two-component reaction, often allowing for better control. |
| Asymmetric Variants | Achiral Substrates + Chiral Catalyst | Uses chiral organocatalysts or metal complexes to induce enantioselectivity. |
| Chiral Auxiliary Method | Chiral Amine/Aldehyde + Achiral Reactants | Diastereoselective synthesis based on a covalently bonded chiral group. |
The development of these stereoselective methods is critical for accessing optically pure α-aminophosphonates, which are valuable as peptidomimetics and enzyme inhibitors. The choice of synthetic strategy depends on the desired stereoisomer and the specific substrates involved.#### 6.2. Bisphosphonates: Structural and Synthetic Research
Bisphosphonates are compounds characterized by a P-C-P backbone. They are analogues of pyrophosphate but are resistant to enzymatic hydrolysis due to the central carbon atom. Research in this area focuses on both their synthesis and understanding their structure-activity relationships, particularly for those used in medicine.
Structural Features: The core of a bisphosphonate is the geminal bisphosphonate group, where two phosphonate (PO(OR)₂) groups are attached to the same carbon atom. The properties of the molecule are heavily influenced by the two substituents (R¹ and R²) also attached to this central carbon. For instance, in clinically used bisphosphonates, one substituent is typically a hydroxyl group (-OH), which enhances binding to bone mineral, while the other substituent (the R² side chain) determines the compound's biological potency.
Nitrogen-containing bisphosphonates (N-BPs), such as alendronate and risedronate, are particularly potent. The nitrogen atom in the side chain is a key feature for their mechanism of action. The phosphonate groups themselves can exist in various protonation states depending on the pH, which influences their ability to chelate metal ions like calcium.
Synthetic Strategies: Several methods exist for the synthesis of the P-C-P structure.
Reaction of Carboxylic Acids: A common method for preparing 1-hydroxybisphosphonates involves heating a carboxylic acid with a mixture of phosphorous acid and phosphorus trichloride (B1173362). For a structural analogue of this compound, one might envision starting with a modified carboxylic acid, although this is not a common synthetic target.
Michaelis-Arbuzov Reaction: This reaction is a cornerstone for forming C-P bonds. To create a bisphosphonate, a double Michaelis-Arbuzov reaction can be performed. For example, reacting a dihalomethane like dibromomethane (B42720) with an excess of a trialkyl phosphite (e.g., triethyl phosphite) at high temperatures yields a tetraalkyl methylenebis(phosphonate). The reaction proceeds through a phosphonium (B103445) salt intermediate.
Michaelis-Becker Reaction: This is another route to tetraalkyl methylenebis(phosphonates). It involves reacting the sodium salt of a dialkyl phosphite (formed by treating the phosphite with sodium metal) with dichloromethane.
Alkylation of Methylenebis(phosphonates): Once a parent compound like tetraethyl methylenebis(phosphonate) is synthesized, the central methylene (B1212753) (-CH₂-) bridge can be alkylated. This is typically done by deprotonating the bridge carbon with a strong base (like sodium hydride) to form a carbanion, which then reacts with an alkyl halide. This method allows for the introduction of various side chains, analogous to the isoamyl group in this compound.
The table below outlines common synthetic approaches to bisphosphonates.
| Method | Reactants | Product Type |
| From Carboxylic Acid | Carboxylic Acid + PCl₃/H₃PO₃ | 1-Hydroxybisphosphonic Acids |
| Double Michaelis-Arbuzov | Dihalomethane + Trialkyl Phosphite | Tetraalkyl Methylenebis(phosphonates) |
| Michaelis-Becker | Dialkyl Phosphite + Na + Dichloromethane | Tetraalkyl Methylenebis(phosphonates) |
| Bridge Alkylation | Tetraalkyl Methylenebis(phosphonate) + Base + Alkyl Halide | Substituted Tetraalkyl Bisphosphonates |
These synthetic routes provide access to a wide variety of bisphosphonate structures, enabling detailed research into their chemical properties and biological activities.#### 6.3. Fluorinated Phosphonates: Synthetic Strategies and Reactivity
The introduction of fluorine atoms into phosphonate molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity of the phosphonate group and the reactivity of adjacent functional groups. Difluoromethylphosphonates, in particular, are often considered effective mimics of phosphates due to their similar steric and electronic properties, while offering greater stability against enzymatic hydrolysis.
Synthetic Strategies: The methods for synthesizing fluorinated phosphonates depend on the position and number of fluorine atoms desired in the target molecule.
Michaelis-Arbuzov Reaction: This is a versatile method for creating C-P bonds and can be adapted for fluorinated substrates. For example, reacting a trialkyl phosphite with a fluorinated alkyl halide, such as ethyl bromofluoroacetate, can produce a fluorinated phosphonate ester. However, the classic Arbuzov reaction often requires high temperatures and may not be suitable for complex or sensitive molecules. Radical alternatives to the conventional Arbuzov reaction have been developed to overcome these limitations.
Horner-Wadsworth-Emmons (HWE) Type Reactions: A common strategy for synthesizing α-fluoroalkylphosphonates involves the use of a fluorinated phosphonate carbanion. For instance, the carbanion of diethyl (fluoromethyl)phosphonate can be generated using a strong base and then reacted with various electrophiles like aldehydes, ketones, or alkyl halides to build more complex fluorinated structures.
From Fluorinated Building Blocks: Another approach involves starting with readily available fluorinated compounds. For example, photochemical reactions between tetraethylpyrophosphite and various fluorinated iodides (such as F-alkyl, F-aryl, or F-allyl iodides) can produce fluorinated phosphonites, which are then oxidized to the corresponding phosphonates.
Direct Fluorination: The transformation of alkylphosphonates into their monofluoro derivatives can be achieved in multiple steps. This often involves creating a lithiated intermediate which is then treated with a fluorinating agent.
A summary of synthetic approaches is provided in the table below.
| Method | Reactants | Product Type | Key Feature |
| Michaelis-Arbuzov Reaction | Trialkyl Phosphite + Fluorinated Alkyl Halide | Fluorinated Phosphonates | Forms C-P bond; may require heat. |
| HWE-type Carbanion Chemistry | Fluorinated Phosphonate Carbanion + Electrophile | Functionalized α-Fluoroalkylphosphonates | Builds complexity from a fluorinated phosphonate precursor. |
| Photochemical Synthesis | Tetraethylpyrophosphite + Fluorinated Iodide | Fluorinated Phosphonates | Radical reaction, useful for a variety of fluorinated substrates. |
| Direct Fluorination | Alkylphosphonate + Base + Fluorinating Agent | Monofluorophosphonates | Introduces fluorine onto an existing phosphonate backbone. |
Reactivity: The presence of fluorine significantly impacts the reactivity of phosphonates. The electron-withdrawing nature of fluorine increases the acidity of α-protons, making carbanion formation easier, which is exploited in HWE-type reactions. This electronic effect also influences the binding properties of the phosphonate group, making fluorinated phosphonates valuable as probes for studying enzymes that interact with natural phosphates. For example, α-fluorophosphonates have been used to investigate the transition states of phosphomutase enzymes. The enhanced stability and altered reactivity of fluorinated phosphonates continue to make them an active area of research for developing new materials and therapeutic agents.#### 6.4. Thiophosphonates and Phosphonamidates: Synthesis and Characterization
Thiophosphonates and phosphonamidates are two important classes of phosphonate analogues where one or more oxygen atoms are replaced by sulfur or nitrogen, respectively. This substitution significantly modifies the chemical properties and biological activity of the parent compound.
Thiophosphonates (Phosphonothioates): In thiophosphonates, a sulfur atom replaces one of the oxygen atoms in the phosphonate group. This can result in either a thiono (P=S) or thiolo (P-S-R) isomer. These compounds are of interest due to their widespread applications, including in the synthesis of modified oligonucleotides that show increased metabolic stability.
Synthesis:
Thionation of Phosphonates: A common method for converting a phosphonate (P=O) to a thiophosphonate (P=S) is by using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used reagent for this transformation. The reaction typically involves heating the phosphonate with Lawesson's reagent in a nonpolar solvent.
Coupling Reactions: Thiophosphonates can be synthesized by the coupling of H-phosphonates with thiols or disulfides. These reactions can be promoted by various catalysts, including copper(I) or palladium complexes, and can proceed under metal- and solvent-free conditions by heating the reactants directly.
From H-phosphinates: A one-pot protocol can be used where an H-phosphinate is activated with a chlorinating agent (like dichlorotriphenylphosphorane) to form a reactive phosphonochloridite intermediate. Subsequent reaction with a sulfur source and an alcohol leads to the thiophosphonate.
Phosphonamidates: Phosphonamidates feature a P-N bond, replacing a P-O ester linkage. This modification makes them isosteres of carboxamides and sulfonamides and renders them more susceptible to hydrolysis than phosphonates, a property that is useful in the design of prodrugs.
Synthesis:
From Phosphonochloridates: A classical and versatile approach involves the monochlorination of a dialkyl phosphonate monoester. This is often achieved by first dealkylating a symmetrical dialkyl phosphonate to the monoester, followed by treatment with a chlorinating agent like oxalyl chloride to form a phosphonochloridate. This reactive intermediate is then coupled with an amine (such as an amino acid ester) to yield the desired phosphonamidate.
Atherton-Todd Reaction: This reaction involves treating a disubstituted H-phosphonate with an amine in the presence of a chlorinating agent like carbon tetrachloride.
One-Pot Sequential Reactions: More recent methods allow for the one-pot synthesis of phosphonamidates from easily accessible materials. For example, phosphonites can be generated in situ and then treated sequentially with iodine and an amine to afford the product in high yield.
The table below provides a summary of synthetic routes for these derivatives.
| Derivative | Synthetic Method | Key Reactants | Key Intermediate/Reagent |
| Thiophosphonate | Thionation | Phosphonate | Lawesson's Reagent |
| Thiophosphonate | Coupling | H-Phosphonate + Thiol/Disulfide | Metal Catalyst or Heat |
| Phosphonamidate | Classical Approach | Dialkyl Phosphonate + Amine | Phosphonochloridate |
| Phosphonamidate | One-Pot Synthesis | Phosphonite + Iodine + Amine | Iodophosphonate |
The characterization of these compounds relies on standard analytical techniques, with ³¹P NMR spectroscopy being particularly crucial for confirming the formation of the new phosphorus-sulfur or phosphorus-nitrogen bonds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Mass spectrometry and IR spectroscopy are also vital for structural elucidation.### 6.5. Phosphonate-Containing Supramolecular Assemblies
The phosphonate group is a versatile functional unit for building larger, organized structures known as supramolecular assemblies. These assemblies are formed and held together by non-covalent interactions, such as hydrogen bonding and metal coordination. The ability of the phosphonate anion to act as a hydrogen bond acceptor and a ligand for metal ions makes it a valuable component in supramolecular chemistry.
Phosphonate-Containing Supramolecular Assemblies
Host-Guest Interactions with Phosphonate Anions
The recognition and binding of anions, particularly those with biological or environmental relevance like phosphonates, is a significant area of supramolecular chemistry. Host-guest chemistry involves a larger host molecule that possesses a cavity or binding site designed to selectively bind a smaller guest molecule or ion, such as a phosphonate anion.
Receptor Design: The design of synthetic receptors for phosphonates is challenging due to the high energy required to desolvate the anion from water. Effective receptors often employ multiple hydrogen bond donors, such as amide or urea (B33335) groups, arranged in a specific three-dimensional geometry to complement the tetrahedral shape and charge of the phosphonate anion.
Macrocyclic Hosts:
Calixarenes: These are cup-shaped macrocycles that can be functionalized at their upper or lower rims. Calixarenes bearing phosphonic acid groups have been shown to be remarkably versatile, self-assembling into complex nano-arrays and capsules. They can also be functionalized with urea or other hydrogen-bonding groups to create a cavity that selectively binds anions like phosphonates.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. While they typically bind hydrophobic guest molecules, modified cyclodextrins can be designed to interact with ionic species. The formation of inclusion complexes between cyclodextrins and organophosphorus compounds, including phosphonates, has been studied, often involving the inclusion of an apolar part of the guest molecule into the cyclodextrin (B1172386) cavity. Polymers containing both cyclodextrin and phosphate or phosphonate units have been synthesized to combine the ability to form inclusion complexes with a strong affinity for cations like Ca²⁺.
Acyclic and Tripodal Receptors: Synthetic receptors that are not cyclic have also been developed. For example, fluorescent tripodal sensors built on a 1,3,5-triethylbenzene (B86046) core have shown a "turn-on" fluorescence response upon binding to phosphonate and phosphate anions, allowing for their optical detection.
Nanojar Assemblies: A novel approach involves the use of "nanojars," which are neutral, self-assembled copper-hydroxide-pyrazolate coordination complexes. These nanojars have a hydrophilic internal cavity that can encapsulate and strongly bind phosphonate dianions (RPO₃²⁻) through a multitude of hydrogen bonds. X-ray crystallography has provided detailed structural information on how these hosts bind various aliphatic and aromatic phosphonates.
The interactions stabilizing these host-guest complexes are typically studied using techniques like NMR titration, isothermal titration calorimetry (ITC), and UV-Vis or fluorescence spectroscopy to determine binding affinities and stoichiometries.
| Host Type | Guest | Key Interactions |
| Functionalized Calixarene | Phosphonate Anion | Hydrogen Bonding, Electrostatic Interactions |
| Cyclodextrin Polymer | Phosphonate Anion | Inclusion of Hydrophobic Moiety, Ionic Interactions |
| Tripodal Sensor | Phosphonate Anion | Hydrogen Bonding, π-π Stacking |
| Nanojar | Phosphonate Dianion | Multiple Hydrogen Bonds within a Hydrophilic Cavity |
The study of these interactions is crucial for developing new sensors for environmental monitoring, agents for water remediation, and systems for understanding biological recognition processes.#### 6.5.2. Metal Phosphonates and Coordination Polymers
Metal phosphonates are a class of inorganic-organic hybrid materials formed by the coordination of phosphonic acid ligands to metal centers. The phosphonate group, with its three oxygen donors, can bind to one or multiple metal ions, acting as a versatile linker to create extended structures. These materials can form one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. The resulting coordination polymers often exhibit high thermal and chemical stability.
The synthesis of metal phosphonates is typically carried out under hydrothermal or solvothermal conditions, where the components are heated in a sealed vessel for hours or days. This method often yields single crystals suitable for X-ray diffraction analysis, which is crucial for determining the intricate structures. Mechanochemical synthesis, using techniques like ball milling, has also been employed as a faster, solvent-free alternative.
Structural Diversity: The structure of a metal phosphonate is influenced by several factors, including the nature of the metal ion, the specific phosphonic acid ligand used, and the reaction conditions (e.g., temperature, pH, solvent). The introduction of a second ligand, such as 1,10-phenanthroline (B135089) or bipyridine, can further modify the coordination environment of the metal and lead to novel supramolecular architectures. In these hybrid structures, non-covalent interactions like hydrogen bonding and π-π stacking often play a key role in assembling the initial coordination units into higher-dimensional networks.
Layered Zirconium Phosphonates: A prominent subgroup of metal phosphonates is the layered zirconium phosphonates. The archetypal material, α-zirconium phosphate (α-Zr(HPO₄)₂·H₂O), features layers of zirconium atoms bridged by phosphate groups. The organic derivatives, zirconium phosphonates, have analogous structures where the organic groups of the phosphonate ligand point into the interlayer space. These materials are known for their ability to incorporate guest molecules via intercalation and for their potential use as catalysts and ion-exchangers. The structure can be modified by using different phosphonic acids or by performing topotactic exchange reactions to introduce new functional groups.
Lanthanide Phosphonates: Coordination polymers incorporating lanthanide ions are of particular interest due to their unique luminescent and magnetic properties. The phosphonate group is an effective ligand for lanthanides, and the resulting materials can form 1D, 2D, or 3D structures. These materials are investigated for applications as sensors, proton conductors, and luminescent materials.
The table below summarizes different types of metal phosphonate structures.
| Metal Type | Ligand Type | Typical Structure | Key Features & Applications |
| Transition Metals (e.g., Cu, Zn, Mn) | Phenylphosphonic Acid & 1,10-phenanthroline | 2D/3D Supramolecular Structures | Photoelectric and luminescent properties. |
| Zirconium (Zr) | Various Phosphonic Acids | Layered (α- and γ-type) | High thermal/chemical stability; used in catalysis, ion exchange, and intercalation. |
| Lanthanides (e.g., Eu, Tb, Dy) | Various Phosphonic Acids | 1D Chains, 2D Layers, 3D Frameworks | Luminescence, magnetism, proton conduction. |
| Divalent Metals (e.g., Co, Zn) | Bisphosphonates | 1D Chains, 2D Layers | Structure is highly dependent on solvent and temperature. |
The ongoing research into metal phosphonates continues to reveal new structures with diverse properties, driven by the rational design of phosphonate ligands and the exploration of different metal-ligand combinations.
Applications in Advanced Organic Synthesis and Catalysis
Diethyl (3-methylbutyl)phosphonate as a Precursor in Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, which are fundamental building blocks for a vast array of complex molecules. This compound serves as a key precursor in this reaction. The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene. The phosphonate carbanion is generated by treating the phosphonate ester, in this case, this compound, with a base.
The structure of the phosphonate reagent plays a crucial role in determining the stereochemical outcome of the olefination. The use of this compound allows for the introduction of a 3-methylbutyl group into the resulting alkene. This specific alkyl group can be a key structural motif in various target molecules. The reaction is particularly valuable for its ability to favor the formation of (E)-alkenes, which are often the desired isomers in synthetic applications.
The general mechanism of the Horner-Wadsworth-Emmons reaction using this compound is depicted below:
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, forming a stabilized carbanion.
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating a phosphate (B84403) ester and forming the alkene.
Role of Phosphonate Esters as Versatile Synthetic Intermediates
Phosphonate esters are a highly versatile class of compounds that serve as crucial intermediates in a wide range of organic transformations beyond the Horner-Wadsworth-Emmons reaction. mdpi.comresearchgate.netnih.gov Their utility stems from the unique reactivity of the carbon-phosphorus (C-P) bond and the ability to functionalize the molecule at various positions. researchgate.net
Key applications of phosphonate esters as synthetic intermediates include:
Access to Phosphonic Acids: Phosphonate esters can be readily hydrolyzed to the corresponding phosphonic acids. organic-chemistry.orgnih.gov These acids and their derivatives have found applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. researchgate.netwikipedia.org
Precursors to other Organophosphorus Compounds: Phosphonate esters can be converted into other important organophosphorus compounds, such as phosphonamidates and mixed phosphonate diesters. mdpi.com
Building Blocks for Complex Molecules: The phosphonate group can be incorporated into larger molecular frameworks and later modified or removed, making them valuable building blocks in the synthesis of complex natural products and their analogues. nih.gov
Michael Acceptors: α,β-Unsaturated phosphonates can act as Michael acceptors, allowing for the formation of new carbon-carbon bonds through conjugate addition reactions. mdpi.com
The following table provides examples of transformations where phosphonate esters act as key intermediates:
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
| Hydrolysis | Acid or base catalysis | Phosphonic Acid | organic-chemistry.orgnih.gov |
| Amination | Reaction with amines | Phosphonamidate | mdpi.com |
| Michael Addition | Reaction with nucleophiles | β-Functionalized Phosphonate | mdpi.com |
| Horner-Wadsworth-Emmons | Base, Aldehyde/Ketone | Alkene | researchgate.netyoutube.com |
Catalytic Strategies Involving Phosphonate Compounds
The development of catalytic methods for the synthesis and transformation of phosphonate compounds has significantly expanded their utility in organic synthesis. researchgate.netresearchgate.netscispace.comnih.govhawaii.eduresearchgate.net These strategies offer efficient and selective routes to a wide range of functionalized phosphonates, including chiral derivatives.
Metal-Catalyzed Transformations
Transition metal catalysis has emerged as a powerful tool for the formation and functionalization of C-P bonds in phosphonate compounds. researchgate.netscispace.comhawaii.edu Various metals, including palladium and copper, have been successfully employed to catalyze a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the formation of aryl- and vinylphosphonates through cross-coupling reactions. acs.orgdp.techorganic-chemistry.orgorganic-chemistry.orgrsc.orgnih.gov The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a prominent example. rsc.org These reactions provide a direct and efficient method for introducing the phosphonate moiety onto sp²-hybridized carbon atoms.
| Catalyst System | Reactants | Product | Reference(s) |
| Pd(PPh₃)₄ | H-phosphonate, Aryl/Vinyl Halide | Aryl/Vinylphosphonate | organic-chemistry.org |
| Pd(OAc)₂/dppf | Secondary Phosphine (B1218219) Oxide, (Het)aryl Halide | Tertiary Phosphine Oxide | organic-chemistry.org |
Copper-Catalyzed Reactions: Copper catalysts have proven effective in various transformations involving phosphonates. researchgate.netresearchgate.netrsc.orgmdpi.comrsc.org These include allylic C-H phosphonation, which allows for the direct introduction of a phosphonate group at an allylic position, and the O-alkenylation of phosphonates. researchgate.netrsc.org Copper-catalyzed reactions often proceed under mild conditions and exhibit high regioselectivity and stereoselectivity. rsc.org
Organocatalytic Approaches to Chiral Phosphonates
The synthesis of enantiomerically enriched chiral phosphonates is of significant interest due to their potential applications in medicinal chemistry and as chiral ligands. researchgate.netmdpi.comunl.ptresearchgate.netchim.itacs.orgrawdatalibrary.net Organocatalysis has emerged as a powerful strategy for achieving high levels of enantioselectivity in the synthesis of these compounds. researchgate.netnih.govunl.pt
Organocatalytic methods for the synthesis of chiral phosphonates often involve the use of chiral Brønsted acids, Brønsted bases, or bifunctional catalysts. mdpi.comunl.pt These catalysts can activate either the phosphonate nucleophile or the electrophile, or both, to facilitate the enantioselective formation of a new stereocenter.
Key organocatalytic reactions for the synthesis of chiral phosphonates include:
Asymmetric Hydrophosphonylation: The addition of H-phosphonates to aldehydes (phospha-aldol reaction) or imines (phospha-Mannich reaction) can be catalyzed by chiral organocatalysts to produce chiral α-hydroxyphosphonates and α-aminophosphonates, respectively. researchgate.netmdpi.comunl.pt
Asymmetric Michael Addition: The conjugate addition of phosphonates to α,β-unsaturated compounds, catalyzed by chiral organocatalysts, provides access to chiral β-functionalized phosphonates. mdpi.com
Asymmetric Desymmetrization: Chiral organocatalysts can be used for the desymmetrization of prochiral or meso-phosphonates to generate chiral phosphonate derivatives. nih.gov
The following table summarizes some organocatalytic approaches to chiral phosphonates:
| Reaction Type | Catalyst Type | Product Type | Reference(s) |
| Asymmetric Hydrophosphonylation of Aldehydes | Chiral Brønsted Acid/Base | Chiral α-Hydroxyphosphonate | researchgate.netunl.pt |
| Asymmetric Hydrophosphonylation of Imines | Chiral Thiourea | Chiral α-Aminophosphonate | mdpi.comunl.pt |
| Asymmetric Michael Addition | Chiral Amine | Chiral β-Functionalized Phosphonate | mdpi.com |
Synthesis of Complex Molecular Architectures and Natural Product Analogues using Phosphonates
The unique properties and versatile reactivity of phosphonates make them valuable building blocks in the synthesis of complex molecular architectures and natural product analogues. nih.govpnas.org The stability of the C-P bond allows the phosphonate moiety to be carried through multi-step synthetic sequences. researchgate.netnih.gov
Phosphonate-containing natural products exhibit a wide range of biological activities, including antibiotic, herbicidal, and antimalarial properties. nih.govhawaii.edupnas.orgnih.gov The synthesis of these natural products and their analogues is an active area of research, driven by the need for new therapeutic agents and agrochemicals.
The Horner-Wadsworth-Emmons reaction, utilizing phosphonate precursors, is a key transformation in many of these syntheses, enabling the construction of crucial alkene linkages found in natural products. Furthermore, the phosphonate group itself can act as a stable isostere of a phosphate or carboxylate group, a strategy often employed in the design of bioactive molecules to enhance their metabolic stability and biological activity. researchgate.netnih.gov
The synthesis of complex molecules often involves the strategic incorporation of a phosphonate group, which can later be modified or used to direct further transformations. For instance, the phosphonate group can be used to construct heterocyclic systems or to introduce specific functional groups into a molecule. rsc.org The ability to synthesize chiral phosphonates through catalytic methods has further expanded the scope of their application in the asymmetric synthesis of complex targets. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Methodologies for Diethyl (3-methylbutyl)phosphonate Synthesis
The synthesis of chiral organophosphorus compounds, particularly those with stereogenic centers near the phosphorus atom, is a formidable challenge with significant implications for medicinal chemistry and enantioselective catalysis. rsc.org Future research will undoubtedly prioritize the development of highly stereoselective methods for producing enantiomerically pure forms of this compound.
Emerging strategies in this domain include the use of organocatalysis and transition metal catalysis. frontiersin.orgmdpi.com Organocatalytic approaches, for instance, have shown promise in the asymmetric synthesis of P-stereogenic molecules through desymmetrization, kinetic resolution, and dynamic kinetic resolution. frontiersin.orgnih.gov The use of chiral auxiliaries, such as those derived from TADDOL, BINOL, or menthol, attached to the phosphorus atom can guide the stereochemical outcome of reactions with various electrophiles. rsc.org
Future efforts will likely focus on:
Catalyst Design: Developing more efficient and selective chiral catalysts, including bifunctional catalysts that can activate both the phosphonate (B1237965) precursor and the reacting partner. nih.gov
Reaction Scope: Expanding the range of prochiral substrates and reaction types that can be employed to generate stereochemically defined phosphonates.
Mechanism-Driven Innovation: Gaining a deeper understanding of the mechanisms of asymmetric induction to rationally design more effective stereoselective syntheses. mdpi.com
Exploration of New Reactivity Modes and Mechanistic Pathways
While the classical reactivity of phosphonates, such as in the Horner-Wadsworth-Emmons reaction, is well-established, there is a vast, underexplored territory of new reactivity modes. uiowa.edu Future research will delve into uncovering and harnessing these novel transformations.
One area of interest is the exploration of unusual reaction cascades initiated by the phosphonate moiety. For example, the reaction of captodative formyl(amino)alkenes with dialkyl phosphonates can lead to a cascade of transformations, ultimately yielding tertiary α-amino acid derivatives instead of the expected simple addition products. rsc.org Understanding the intricate mechanistic pathways of such reactions is crucial for their synthetic application.
Mechanistic studies on the hydrolysis of phosphonates have revealed different pathways, such as AAc2 and AAl1 mechanisms, involving either P-O or C-O bond cleavage. mdpi.com Further investigation into the factors that control these pathways, including pH and the nature of substituents, will enable more precise control over phosphonate transformations. mdpi.com Additionally, the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates, known as the phosphonate-phosphate rearrangement, presents another area for mechanistic exploration, with studies suggesting it proceeds with retention of configuration at the phosphorus center. researchgate.net
Isotopic labeling studies can provide profound mechanistic insights. For example, such studies have been instrumental in elucidating the mechanism of zinc iodide-mediated conversion of benzylic alcohols to diethyl benzylphosphonate esters, suggesting the involvement of a carbocation intermediate and both SN2 and SN2' pathways for allylic systems. uiowa.edu
Key research directions will include:
Unconventional Transformations: Discovering and developing new reactions that go beyond the traditional reactivity of phosphonates.
Mechanistic Elucidation: Employing a combination of experimental techniques (e.g., kinetics, isotopic labeling) and computational modeling to unravel complex reaction mechanisms. uiowa.eduacs.org
Domino Reactions: Designing and implementing novel domino and cascade reactions that leverage the unique reactivity of the phosphonate group to build molecular complexity efficiently. rsc.org
Integration of Computational Chemistry in Predictive Design and Reaction Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound and its analogs, computational methods offer powerful capabilities for predictive design and reaction optimization.
DFT calculations can be employed to study reaction mechanisms and regioselectivity in detail. For instance, a DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite successfully accounted for the high regioselectivity observed experimentally. researchgate.net Such studies can elucidate the electronic structure of reactants, transition states, and intermediates, providing a deeper understanding of the factors that govern reactivity. researchgate.net
Computational approaches can also be used to predict the thermodynamic and kinetic feasibility of new reactions. By calculating the energy profiles of different reaction pathways, researchers can identify the most promising routes and reaction conditions before embarking on extensive experimental work. rsc.org For example, DFT calculations have been used to rationalize the mechanism of the phosphonate-phosphate rearrangement, exploring the key oxaphosphirane intermediate. researchgate.net
Future applications of computational chemistry in this field will likely involve:
De Novo Catalyst Design: Using computational screening to identify and design new catalysts with enhanced activity and selectivity for phosphonate synthesis.
Reaction Prediction: Developing predictive models for the outcome of unknown reactions involving phosphonates.
Mechanism-Based Optimization: Refining reaction conditions based on a detailed computational understanding of the underlying mechanistic steps. researchgate.net
Expanding the Scope of Supramolecular Architectures with Phosphonate Moieties
The phosphonate group is an excellent building block for the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). nih.gov The ability of phosphonates to form strong bonds with metal ions leads to materials with high thermal and chemical stability, often superior to their carboxylate-based counterparts. acs.orgacs.org
Future research will focus on expanding the diversity and functionality of supramolecular structures incorporating phosphonate moieties. This includes the design of novel porous metal phosphonate frameworks (PMPFs) with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. acs.org While the synthesis of crystalline phosphonate-based MOFs can be challenging due to their tendency to form dense, layered structures, new strategies are emerging to overcome this limitation. acs.org
Self-assembled monolayers (SAMs) of phosphonic acids on various oxide surfaces represent another burgeoning area of research. nih.gov These films have shown promise in applications ranging from electronic devices to biocompatible coatings. nih.govnih.govacs.orgresearchgate.net The binding of phosphonates to surfaces like aluminum oxide and silicon oxide can be fine-tuned, and the resulting monolayers can be used to control surface properties. nih.govacs.org
Key future directions include:
Isoreticular MOF Design: Exploring the synthesis of isoreticular series of MOFs by using a combination of phosphonate and phosphinate linkers to fine-tune the properties of the resulting materials. nih.govacs.org
Functional Supramolecular Systems: Designing phosphonate-based supramolecular assemblies with specific functions, such as ion recognition and transport. nih.gov
Hierarchical Structures: Developing methods to control the assembly of phosphonate-containing molecules into complex, hierarchical structures with emergent properties. rsc.org
Design of Next-Generation Phosphonate-Based Catalysts and Reagents
The unique electronic and steric properties of the phosphonate group make it an attractive component in the design of novel catalysts and reagents. Phosphonate-containing ligands can be used to modulate the activity and selectivity of metal-based catalysts in a wide range of organic transformations. scispace.com
For example, phosphonate-based supported catalysts, where a catalytically active metal complex is immobilized on a phosphonate-functionalized support, offer advantages in terms of catalyst recovery and reuse. acs.org The design of such hybrid materials allows for the fine-tuning of the catalyst's environment, potentially leading to enhanced performance. acs.org
Phosphonate-based reagents also hold significant potential in organic synthesis. For instance, lithiated phosphonate reagents can be used for the chemoselective synthesis of β-ketophosphonates. organic-chemistry.org The development of new phosphonate reagents with tailored reactivity will open up new possibilities for the construction of complex organic molecules. acs.org
Future research in this area will likely focus on:
Asymmetric Catalysis: Designing chiral phosphonate-based ligands for enantioselective catalysis.
Multifunctional Catalysts: Creating catalysts that incorporate both a phosphonate moiety for binding and another functional group for catalysis.
Novel Reagents for Organic Synthesis: Developing new phosphonate-based reagents for specific synthetic transformations, expanding the toolkit available to organic chemists.
Q & A
Q. What computational tools complement experimental data in predicting phosphonate reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
